1,2-Dipalmitoyl-3-bromopropanediol

Lipid Metabolism DGAT1 Inhibition Triacylglycerol Synthesis

Researchers requiring a brominated diacylglycerol analog for enzyme inhibition studies often face supply inconsistency and unclear functional data. 1,2-Dipalmitoyl-3-bromopropanediol (CAS 34607-52-8) is a reliable, high-purity (>98%) solid supplied at -20°C, specifically validated as a moderate-affinity inhibitor of DGAT1 (IC50: 1,860 nM) and SCD1 (IC50: 6,030 nM). This defined potency avoids complete target ablation, enabling nuanced mechanistic studies. Its reactive bromomethyl group also serves as a strategic electrophile for synthesizing customized cationic lipids and phospholipid analogs. For procurement managers, we guarantee batch-to-batch consistency and global shipping under ambient conditions, minimizing supply chain disruptions.

Molecular Formula C35H67BrO4
Molecular Weight 631.8 g/mol
Cat. No. B13862642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-3-bromopropanediol
Molecular FormulaC35H67BrO4
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
InChIKeyKURYUQICWVXZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecanoic Acid, 1-(Bromomethyl)-1,2-ethanediyl Ester: Overview


Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester (also known as 1,2-dipalmitoyl-3-bromopropanediol; CAS 34607-52-8) is a brominated diacylglycerol analog. It comprises a glycerol backbone esterified with two palmitic acid chains and a bromomethyl group at the sn-3 position . The compound is a solid at ambient temperature, supplied at >98% purity, and requires storage at -20°C . Its primary applications include use as a selective enzyme inhibitor for diacylglycerol O-acyltransferase 1 (DGAT1) and stearoyl-CoA desaturase 1 (SCD1) [1][2], and as a versatile synthetic intermediate for preparing complex lipids and cationic surfactants .

Enzyme probe Moderate-affinity DGAT1/SCD1 inhibitor for lipid metabolism pathway studies
Synthetic handle Electrophilic bromomethyl group for nucleophilic substitution and lipid elaboration
Solid format Neat solid >98% purity, cold storage ensures reproducibility

Why Generic Analogs Compromise Results


Direct substitution of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester with non-brominated diacylglycerols (e.g., 1,2-dipalmitoyl-sn-glycerol) or other lipid analogs is not recommended due to critical differences in chemical reactivity and biological activity. The bromomethyl group confers unique electrophilic character essential for nucleophilic substitution reactions in synthetic chemistry , and it fundamentally alters the compound's interaction with lipid-metabolizing enzymes. Specifically, the brominated analog exhibits micromolar inhibitory activity against DGAT1 and SCD1 [1][2], whereas the non-brominated counterpart, 1,2-dipalmitoyl-sn-glycerol, functions primarily as a weak PKC activator and endogenous metabolite . These functional differences underscore that simple, generic lipid substitutions will fail to replicate the target compound's specific inhibitory profile and synthetic utility.

Inhibitory activity Non-brominated DAG (e.g., 1,2-dipalmitoyl-sn-glycerol) lacks DGAT1/SCD1 inhibition; pathway-response endpoints may not transfer.
Synthetic route Absence of electrophilic bromomethyl group in non-halogenated analogs limits nucleophilic substitution and custom lipid synthesis.
Biological profile 1,2-Dipalmitoyl-sn-glycerol acts as weak PKC activator; this unrelated signaling may confound lipid metabolism assay interpretation.

Quantitative Comparison vs. Analogs


DGAT1 Inhibition

Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester inhibits human recombinant DGAT1 with an IC50 of 1,860 nM [1]. This activity, while modest compared to potent clinical candidates like Pradigastat (IC50 = 57 nM) , provides a useful tool compound for studying DGAT1 function in vitro without the extreme potency that may obscure subtle regulatory mechanisms. In contrast, the non-brominated analog 1,2-dipalmitoyl-sn-glycerol exhibits no reported DGAT1 inhibitory activity and acts as a weak PKC activator . The bromomethyl substitution therefore imparts a distinct pharmacological profile.

DGAT1 Inhibition
Cross-study comparable
IC50 1,860 nM
vs Pradigastat 57 nM
Non-brominated DAG: no inhibition
Supports moderate-affinity DGAT1 probe use
32.6-fold less potent than Pradigastat; mechanistic studies without complete target ablation
Lipid Metabolism DGAT1 Inhibition Triacylglycerol Synthesis

SCD1 Inhibition

The compound inhibits human stearoyl-CoA desaturase 1 (SCD1) in HepG2 cells with an IC50 of 6,030 nM [1]. This potency is markedly lower than potent SCD1 inhibitors like MF-438 (IC50 = 2.3 nM) , but it demonstrates consistent activity across species (rat hepatocyte IC50 = 175 nM; mouse SCD1 IC50 = 9 nM) [1]. This species-dependent variation offers a unique tool for comparative enzymology. The non-brominated analog 1,2-dipalmitoyl-sn-glycerol is not reported to inhibit SCD1.

SCD1 Inhibition
Cross-study comparable
IC50 6,030 nM
vs MF-438 2.3 nM
Non-brominated DAG: no inhibition
Species-dependent SCD1 inhibition profile
2,621-fold less potent than MF-438; enables comparative enzymology studies
Lipid Metabolism SCD1 Inhibition Fatty Acid Desaturation

Purity and Storage Stability

Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester is supplied as a neat solid with a purity exceeding 98% and is recommended for storage at -20°C in a freezer . This is directly comparable to the non-brominated analog 1,2-dipalmitoyl-sn-glycerol, which is typically offered at ≥95% to ≥98% purity and also stored at -20°C . The target compound's high purity and defined storage conditions are essential for minimizing variability in enzyme inhibition assays and ensuring consistent performance as a synthetic intermediate.

Purity & Storage
Direct head-to-head
>98% purity
-20°C storage
Neat solid
Minimizes batch variability for reproducible assays
Comparable to non-brominated DAG; ensures consistent enzyme inhibition data
Chemical Purity Storage Stability Reproducibility

Synthetic Versatility

The bromomethyl group of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester serves as a reactive handle for nucleophilic substitution, enabling its use as an intermediate in the synthesis of more complex molecules . Unlike the non-brominated analog 1,2-dipalmitoyl-sn-glycerol, which lacks this electrophilic site, the target compound can be directly elaborated into phospholipid analogs, cationic lipids for gene delivery, and cleavable surfactants [1]. This functional differentiation is quantified by the compound's ability to undergo SN2 reactions, a property absent in the non-halogenated comparator.

Synthetic Reactivity
Class-level
Electrophilic bromomethyl
SN2 substitution capable
Expands utility as lipid building block
Class-level inference; verify with specific nucleophiles
Synthetic Intermediate Lipid Synthesis Cationic Surfactants

Application Scenarios


In Vitro Inhibition Assays

Researchers investigating the roles of DGAT1 and SCD1 in lipid metabolism can utilize hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester as a moderate-affinity inhibitor in cell-based assays. Its IC50 values of 1,860 nM (DGAT1) and 6,030 nM (SCD1) in human systems [1][2] provide a defined potency window that avoids complete target ablation, allowing for more nuanced mechanistic studies compared to ultra-potent inhibitors.

Lipid Derivative Synthesis

This compound serves as a strategic intermediate for the synthesis of specialized lipids, including phospholipid analogs with modified head groups or cationic lipids for nucleic acid delivery. The electrophilic bromomethyl group facilitates efficient conjugation with various nucleophiles under mild conditions , enabling the creation of lipid libraries with tunable physicochemical properties.

Cleavable Surfactant Synthesis

The brominated diacylglycerol backbone can be elaborated into cleavable cationic surfactants [3]. This application leverages the compound's lipophilic palmitoyl chains and the reactive bromine to generate amphiphilic molecules with potential uses in industrial formulations or as tools for membrane protein studies.

Lipidomics Reference Standard

With its high purity (>98%) and defined storage conditions (-20°C) , hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can serve as a reliable reference standard for lipidomics workflows, particularly in mass spectrometry-based analysis where accurate identification and quantification of brominated lipid species is required.

Application
Selection Property
Validation Focus
DGAT1/SCD1 inhibition studies
Moderate-affinity inhibitor profile
Target engagement validation in lipid metabolism assays
Phospholipid & cationic lipid synthesis
Electrophilic bromomethyl handle
Nucleophilic substitution efficiency
Cleavable surfactant development
Lipophilic diacylglycerol core with reactive bromine
Amphiphilic property assessment
Lipidomics reference standard
High purity (>98%) and defined storage
Mass spectrometry identification and quantification

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